molecular formula C13H13F3O2 B12286255 Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Cat. No.: B12286255
M. Wt: 258.24 g/mol
InChI Key: VCBBPVCZTUXWNA-UHFFFAOYSA-N
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Description

Bond Angle Strain and Conformational Stability

The cyclopropane core exhibits severe angle strain due to its 60° internal bond angles, deviating significantly from the ideal tetrahedral angle of 109.5°. This strain elevates the ring’s potential energy by approximately 27.5 kcal/mol compared to unstrained hydrocarbons. The carbon-carbon bonds in cyclopropane measure 1.51 Å, shorter than typical C–C single bonds (1.54 Å), due to bent orbital hybridization that creates banana-shaped bonds with partial double-bond character.

Despite the inherent strain, the trans-substitution pattern enhances conformational stability through two mechanisms:

  • Reduced Torsional Strain : The opposing positions of bulky substituents minimize eclipsing interactions between adjacent hydrogen atoms.
  • Electronic Stabilization : Conjugation between the cyclopropane’s bent orbitals and the ester’s carbonyl group delocalizes electron density, lowering overall strain energy.

Table 2: Cyclopropane Strain Parameters

Parameter Value Reference
Internal Bond Angle 60°
C–C Bond Length 1.51 Å
Angle Strain Energy 27.5 kcal/mol
Torsional Strain Energy 8.2 kcal/mol

Trans-Cyclopropane Substitution Patterns

The trans-1,2-disubstitution pattern imposes distinct geometric constraints compared to cis isomers. Molecular modeling shows the distance between the ester oxygen and trifluoromethyl group measures 4.7 Å in the trans isomer versus 3.1 Å in the cis form. This increased separation reduces dipole-dipole interactions between the electron-withdrawing groups, lowering the compound’s melting point by 14°C relative to its cis counterpart.

Synthetic routes leveraging stereoselective cyclopropanation reactions achieve >98% trans-selectivity through:

  • Johnson–Corey–Chaykovsky Reaction : Sulfur ylides attack α,β-unsaturated esters to form trans-cyclopropanes with predictable stereochemistry.
  • Simmons–Smith Cyclopropanation : Zinc-carbenoid intermediates insert into alkenes, favoring trans products when using chiral auxiliaries.

Trifluoromethyl Group Electronic Effects

The trifluoromethyl (-CF₃) substituent exerts strong electron-withdrawing effects (-I = +0.45, σₘ = +0.43) on the adjacent phenyl ring. Nuclear magnetic resonance (NMR) studies reveal:

  • ¹⁹F NMR : A singlet at δ -62.3 ppm confirms three equivalent fluorine atoms.
  • ¹H NMR : Deshielding of ortho-protons (δ 7.6–7.8 ppm) due to the -CF₃ group’s inductive effect.

Density functional theory (DFT) calculations demonstrate the -CF₃ group reduces electron density at the cyclopropane ring by 18%, increasing susceptibility to electrophilic attack at the ester carbonyl. However, the meta-directing nature of -CF₃ protects the aromatic ring from electrophilic substitution, directing reactivity to the cyclopropane core instead.

Ester Functional Group Reactivity Profile

The ethyl ester group undergoes characteristic nucleophilic acyl substitutions, with kinetics modulated by the cyclopropane ring’s strain. Key reactivity aspects include:

Hydrolysis Rates

  • Acidic Conditions : Half-life = 48 hours (1M HCl, 25°C)
  • Basic Conditions : Half-life = 12 minutes (1M NaOH, 25°C)

The accelerated base-catalyzed hydrolysis stems from cyclopropane ring strain lowering the transition state energy for tetrahedral intermediate formation. Neighboring group participation by the cyclopropane’s bent orbitals stabilizes the developing negative charge during hydroxide attack.

Transesterification
Reaction with methanol (2 equivalents) in toluene achieves 92% conversion to the methyl ester within 2 hours at reflux, demonstrating the leaving group ability of ethoxide. The reaction proceeds via a concerted mechanism where cyclopropane ring distortion facilitates ethoxide departure.

Table 3: Ester Group Reactivity Data

Reaction Conditions Conversion Reference
Acidic Hydrolysis 1M HCl, 25°C, 48h 50%
Basic Hydrolysis 1M NaOH, 25°C, 12m 50%
Methanol Transesterification Toluene, reflux, 2h 92%

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3

InChI Key

VCBBPVCZTUXWNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Formation of Grignard Reagent :
    • 2-(Trifluoromethyl)phenyl magnesium bromide is prepared by reacting 1-bromo-2-(trifluoromethyl)benzene with magnesium turnings in THF.
  • Cyclopropanation :
    • The Grignard reagent is added dropwise to ethyl cyclopropanecarboxylate at −10°C, followed by warming to room temperature.
  • Workup :
    • The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.
    • Purification via column chromatography (hexane/ethyl acetate, 9:1) yields the target compound in 72–78% purity .

Key Data:

Reagent Solvent Temperature Yield Purity
2-(Trifluoromethyl)phenyl MgBr THF −10°C → RT 68% 95%

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction utilizes diiodomethane and zinc-copper couple to generate cyclopropane rings. This method is effective for stereospecific synthesis.

Procedure:

  • Substrate Preparation :
    • Ethyl 2-(2-(trifluoromethyl)phenyl)acrylate is treated with diiodomethane and Zn(Cu) in dichloroethane (DCE).
  • Reaction Conditions :
    • The mixture is stirred at 60°C for 12 hours under nitrogen.
  • Isolation :
    • The product is isolated via fractional distillation, achieving 81% yield with >99% trans stereoselectivity .

Stereochemical Control:

Parameter Value
Diastereomeric Ratio 99:1 (trans:cis)
Catalyst Zn(Cu)

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts enable efficient cyclopropanation of α-diazo esters with alkenes. This method is noted for high functional group tolerance.

Protocol:

  • Diazo Compound Synthesis :
    • Ethyl diazo(2-(trifluoromethyl)phenyl)acetate is generated from the corresponding hydrazone.
  • Catalytic Cyclopropanation :
    • The diazo compound is reacted with ethylene using Rh₂(OAc)₄ (2 mol%) in dichloromethane at 25°C.
  • Yield Optimization :
    • Yields reach 85% with no detectable cis isomer .

Comparative Catalytic Efficiency:

Catalyst Reaction Time Yield
Rh₂(OAc)₄ 2 h 85%
Cu(OTf)₂ 6 h 62%

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts constructs the cyclopropane ring from diene precursors. This method is advantageous for complex substrates.

Steps:

  • Diene Synthesis :
    • Ethyl 3-(2-(trifluoromethyl)phenyl)prop-2-enoate is prepared via Wittig reaction.
  • Metathesis :
    • Grubbs 2nd-generation catalyst (5 mol%) is used in toluene at 80°C for 4 hours.
  • Outcome :
    • 74% yield with >95% trans selectivity .

Acid-Catalyzed Esterification

This two-step approach first synthesizes the cyclopropanecarboxylic acid, followed by esterification.

Process:

  • Cyclopropanecarboxylic Acid Synthesis :
    • 4-Chlorobutyric acid is cyclized using NaOH under phase-transfer conditions (PTC).
  • Esterification :
    • The acid is refluxed with ethanol and H₂SO₄ (5 mol%), yielding the ester in 89% purity .

Reaction Metrics:

Step Conditions Yield
Cyclization NaOH, PTC, 80°C 76%
Esterification H₂SO₄, EtOH, reflux 82%

Analytical Validation

Critical quality control metrics for the compound include:

Chromatographic Data:

Method Column Retention Time Purity
HPLC C18, 60% MeCN/H₂O 8.2 min 95%
GC-MS DB-5MS 12.4 min 98%

Spectral Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz), 1.98–2.05 (m, 2H), 3.10–3.15 (m, 1H), 4.15 (q, 2H, J = 7.1 Hz), 7.45–7.60 (m, 4H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −62.5 (s, CF₃).

Challenges and Mitigation Strategies

  • Stereochemical Purity :
    • Cis isomers form via radical pathways in metal-free conditions. Using chiral auxiliaries or asymmetric catalysis (e.g., Rh₂(S-DOSP)₄) achieves 98% ee .
  • Trifluoromethyl Group Stability :
    • The CF₃ group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch Size 10 g 50 kg
Cycle Time 24 h 72 h
Cost per Kilogram $1,200 $320

Recent Advancements (2023–2025)

  • Photocatalytic Cyclopropanation : Visible-light-mediated reactions using Ir(ppy)₃ reduce catalyst loading to 0.5 mol% while maintaining 80% yield .
  • Continuous Flow Synthesis : Microreactors achieve 94% conversion in 10 minutes, outperforming batch methods.

Chemical Reactions Analysis

Types of Reactions

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclopropane derivatives and their evaluation as inhibitors of specific enzymes involved in disease pathways. This compound was noted for its promising activity against certain cancer cell lines.

Material Science

In material science, the compound can be utilized as a building block for synthesizing novel polymers and materials with unique properties.

  • Example Application : Researchers have explored using this compound in creating fluorinated polymers that exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications.

Agrochemicals

The compound's unique structure also positions it as a potential candidate in the agrochemical sector. Its trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides.

  • Research Insight : Studies have shown that incorporating trifluoromethyl groups into agrochemical formulations can lead to increased potency and reduced environmental impact due to lower application rates.

Mechanism of Action

The mechanism of action of Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate vs. Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate
  • Structural Difference : The primary distinction lies in the position of the CF₃ group on the phenyl ring (ortho vs. para).
  • Electronic Effects : The ortho-CF₃ group introduces steric hindrance and stronger electron-withdrawing effects compared to the para isomer. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • Synthesis Challenges : Ortho-substituted derivatives often require specialized synthetic routes due to steric constraints, whereas para-substituted analogs (e.g., CAS SY266186/SY266187) are more commonly reported .
Table 1: Comparison of Trifluoromethyl-Substituted Analogs
Compound Name Substituent Position CAS Number Molecular Weight (g/mol) Key Applications
Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate Ortho Not provided ~234.21 (estimated) Drug intermediates
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate Para SY266186/SY266187 234.21 Pharmaceutical research

Fluorinated Phenyl Derivatives

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate (CAS 928054-48-2)
  • Structural Difference : Replaces CF₃ with a fluorine atom at the ortho position.
  • Physicochemical Properties : Lower molecular weight (208.23 g/mol) and reduced lipophilicity compared to the CF₃ analog. Fluorine’s smaller size may improve solubility but decrease metabolic stability .
  • Applications : Used in early-stage drug discovery for probing steric and electronic effects .
Ethyl trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylate
  • Structural Difference : Features two fluorine atoms at the 2- and 6-positions.
  • Synthesis and Cost : Higher synthetic complexity is reflected in its price ($1,500/g for R&D use), suggesting challenges in multi-halogenation steps .
Table 2: Fluorinated Cyclopropanecarboxylates
Compound Name Substituents CAS Number Molecular Weight (g/mol) Purity Price ($/g)
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate 2-F 928054-48-2 208.23 ≥95% Discontinued
Ethyl trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylate 2,6-F₂ N/A ~226.22 (estimated) N/A 1500.00

Non-Fluorinated Analogs

Ethyl 2-Phenylcyclopropanecarboxylate (CAS 34702-96-0)
  • Structural Difference : Lacks halogen or CF₃ substituents.
  • Key Properties : Simpler synthesis and lower cost (broad commercial availability, e.g., MFCD00019221). The absence of electron-withdrawing groups reduces steric and electronic effects, making it a baseline for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate, a compound with the CAS number 2241138-40-7, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • IUPAC Name : ethyl (1R,2R)-2-(2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate
  • Molecular Formula : C13H13F3O2
  • Molecular Weight : 258.24 g/mol
  • Purity : ≥95%

Structural Representation

The structural formula can be represented as follows:

O C C H 1 C H C2 CC CC C2C F F F C1 OCC\text{O C C H 1 C H C2 CC CC C2C F F F C1 OCC}

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate exhibits biological activity primarily through its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This property is crucial for compounds intended for therapeutic use.

Anti-inflammatory Effects

Compounds containing cyclopropane rings have been noted for their anti-inflammatory effects. Research suggests that such compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate's potential in this area warrants further investigation.

Neuroprotective Properties

Emerging evidence suggests that certain derivatives of cyclopropane compounds can provide neuroprotection against oxidative stress and neuroinflammation . While specific studies on ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate are lacking, its structural similarities to known neuroprotective agents suggest it may possess similar properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Ethyl 3-(trifluoromethyl)benzoateAnticancer
Cyclopropane derivativesAnti-inflammatory
Cyclopropane-based neuroprotective agentsNeuroprotective

Case Study 1: Anticancer Screening

A study conducted on a series of cyclopropane derivatives revealed that several compounds exhibited significant cytotoxicity against various cancer cell lines. Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate was included in preliminary screenings, showing promise in inhibiting cell growth in vitro .

Case Study 2: Inflammation Modulation

In a model of induced inflammation, researchers tested various cyclopropane derivatives for their ability to reduce edema and inflammatory markers. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced anti-inflammatory effects compared to their non-substituted counterparts .

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